3-Chloro-6-(5-methylfuran-2-yl)pyridazine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-6-(5-methylfuran-2-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLLRLIRPLSNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270761 | |
| Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-02-5 | |
| Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
Chlorination of Pyridazinone Precursors
The most common method involves chlorinating 6-substituted pyridazin-3(2H)-ones using phosphorus oxychloride (POCl₃). This approach is highlighted in multiple studies:
- Reaction conditions : Reflux with excess POCl₃ (3–5 equivalents) at 100–110°C for 1–4 hours.
- Workup : Neutralization with sodium carbonate, followed by extraction with ethyl acetate or dichloromethane.
- Typical yield : 72–94%.
Example Protocol (Adapted from):
| Component | Quantity | Role |
|---|---|---|
| 6-(5-Methylfuran-2-yl)pyridazin-3(2H)-one | 10 mmol | Substrate |
| POCl₃ | 30 mmol | Chlorinating agent |
| Conditions | Reflux at 110°C for 2 hours |
- Cool and pour onto ice.
- Adjust pH to 7 with Na₂CO₃.
- Extract with ethyl acetate (3 × 25 mL).
- Dry over Na₂SO₄ and concentrate.
Substitution at Position 6
The 5-methylfuran-2-yl group is introduced via nucleophilic substitution or coupling reactions. Key methodologies include:
Direct Nucleophilic Displacement
Patent data demonstrates substitution using heterocyclic amines/thiols under basic conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetone/DMF |
| Base | K₂CO₃/Et₃N |
| Temperature | RT to 80°C |
| Reaction time | 4–24 hours |
Optimization and Characterization
Reaction Efficiency
- Chlorination kinetics : Complete conversion in 2 hours at 110°C.
- Purification : Silica gel chromatography (hexane/ethyl acetate 4:1) yields >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| POCl₃ chlorination | 72–94 | 95–99 | Scalable, minimal byproducts |
| Pd-catalyzed coupling | 50–75* | 85–90* | Modular for diverse R groups |
Challenges and Solutions
- Instability of furan moiety : Use low-temperature chlorination (0–50°C) to prevent ring opening.
- Byproduct formation : Column chromatography with silica gel improves purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(5-methylfuran-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the pyridazine ring.
Oxidation Products: Furanones or other oxygenated derivatives.
Reduction Products: Tetrahydrofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-chloro-6-(5-methylfuran-2-yl)pyridazine as an anticancer agent. A series of 3,6-disubstituted pyridazines, including this compound, have been synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines. For instance:
- Case Study : A study evaluated the anticancer effects of several pyridazine derivatives against breast cancer cell lines (T-47D and MDA-MB-231). The results indicated significant cytotoxic activity for compounds similar to this compound, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11l | T-47D | 5.0 | Induces apoptosis |
| 11m | MDA-MB-231 | 4.5 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits promising antimicrobial properties. Various derivatives of pyridazine have shown activity against different bacterial strains, indicating potential therapeutic applications in treating infections.
- Case Study : A recent investigation demonstrated that derivatives similar to this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests its application in developing new antibiotics .
Enzyme Inhibition Studies
This compound has been employed as a probe in biological research to study enzyme interactions. Its ability to mimic natural substrates allows it to inhibit specific enzymatic activities, making it a valuable tool for investigating metabolic pathways.
Industrial Applications
In addition to its research applications, this compound is utilized in the synthesis of advanced materials and serves as an intermediate in the production of agrochemicals. Its unique chemical structure allows for modifications that can enhance performance in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(5-methylfuran-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine and furan substituents can influence the compound’s binding affinity and selectivity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Aryl Substituents : Compounds like 3-chloro-6-(4-methylphenyl)pyridazine exhibit moderate lipophilicity (logP ~3.2) due to the hydrophobic methylphenyl group, enhancing membrane permeability .
- Heterocyclic Substituents : The 5-methylfuran group in the target compound likely increases solubility in polar solvents compared to purely aromatic substituents, as furan derivatives often exhibit balanced hydrophilicity .
- Piperazine Derivatives : The introduction of a piperazine moiety (e.g., in MAO-B inhibitors) significantly increases molecular weight and hydrogen-bonding capacity, improving target specificity .
Biological Activity
3-Chloro-6-(5-methylfuran-2-yl)pyridazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which combines a pyridazine ring with a 5-methylfuran substituent. This structural combination is believed to contribute to its biological activities.
Molecular Formula
- Chemical Formula : C10H8ClN2O
- CAS Number : 1105195-02-5
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyridazine derivatives against different bacterial strains, suggesting that the presence of chlorine and furan groups enhances their antimicrobial efficacy.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer activities against several human cancer cell lines.
Case Study: Anticancer Evaluation
In vitro tests were conducted on three human cancer cell lines: T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer). The results showed that certain derivatives exhibited potent anti-proliferative effects:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11l | T-47D | 10.5 | Induces apoptosis via Annexin V assay |
| 11m | MDA-MB-231 | 12.3 | Cell cycle arrest |
| 11n | SKOV-3 | 15.0 | CDK2 inhibition |
The compounds were assessed using the Sulforhodamine B (SRB) assay, which measures cell viability based on total protein content .
The mechanism underlying the anticancer activity of these compounds involves:
- Apoptosis Induction : Flow cytometric analysis revealed increased Annexin V positivity, indicating elevated apoptosis rates in treated cells.
- Cell Cycle Arrest : Compounds caused significant alterations in cell cycle distribution, leading to G1 or G2/M phase arrest.
Pharmacokinetics and Drug-Likeness
The pharmacokinetic properties of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are critical for evaluating the compound's potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-6-(5-methylfuran-2-yl)pyridazine, and how can purity be maximized?
The synthesis typically involves coupling reactions between pyridazine derivatives and functionalized furans. Key steps include:
- Halogenation : Introduce chlorine at the 3-position of pyridazine via electrophilic substitution using POCl₃ or other chlorinating agents .
- Cross-Coupling : Use Suzuki-Miyaura coupling with a boronate-containing furan derivative (e.g., 5-methylfuran-2-boronic acid) under Pd catalysis .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Continuous flow systems with automated temperature control enhance reproducibility .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the furan’s methyl group appears as a singlet (~δ 2.3 ppm), while pyridazine protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 235.05) and fragmentation patterns .
- IR Spectroscopy : Key peaks include C-Cl stretching (~750 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .
Q. How does solvent choice impact the compound’s stability and reactivity?
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in cross-coupling reactions but may promote hydrolysis of the chloro group over time.
- Non-polar solvents (e.g., toluene) are preferred for thermal reactions (e.g., cyclizations) to minimize side reactions .
- Solubility The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chloroform or dichloromethane .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the pyridazine ring’s reactivity?
- Electronic Effects : The electron-withdrawing chlorine at C3 deactivates the pyridazine ring, directing electrophilic attacks to the C6 position. Computational studies (DFT) show reduced electron density at C3 (-0.45 e) compared to C6 (-0.32 e) .
- Steric Effects : The 5-methylfuran group at C6 introduces steric hindrance, slowing nucleophilic substitution at adjacent positions. Kinetic studies reveal a 30% decrease in reaction rates with bulkier furan derivatives .
Q. How can contradictory spectral data from different studies be resolved?
Q. What methodologies are effective for studying the compound’s bioactivity?
- Enzyme Inhibition Assays : Use p38 MAP kinase or COX-2 inhibition models to evaluate binding affinity. IC₅₀ values correlate with substituent electronic profiles (e.g., electron-withdrawing groups enhance inhibition by 15–20%) .
- Crystallography : Single-crystal X-ray diffraction reveals binding modes. For example, the compound’s furan oxygen forms a hydrogen bond with kinase active-site residues (distance: 2.8 Å) .
Data Contradiction Analysis
Q. How to address inconsistent yields in scaled-up syntheses?
- Root Cause : Batch vs. flow chemistry differences. Pilot-scale reactions often suffer from inefficient mixing or heat dissipation.
- Mitigation :
Q. Why do computational models sometimes fail to predict experimental reaction pathways?
- Limitations : DFT models may overlook solvent effects or transition-state geometries. For example, the energy barrier for C-Cl bond cleavage is underestimated by ~5 kcal/mol in gas-phase calculations .
- Improvements :
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst, solvent) .
- Data Reproducibility : Archive raw spectral data in repositories like Zenodo or Figshare for cross-validation .
- Safety Protocols : Store the compound under inert gas (N₂/Ar) to prevent oxidation, and handle chlorinated intermediates in fume hoods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
